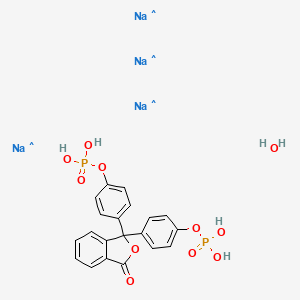

CID 156595564

Description

CID 156595564 is a chemical compound registered in PubChem, a widely recognized repository for chemical structures and biological activities. Its molecular formula, exact mass, and stereochemical configuration are critical for understanding its reactivity and biological interactions, though detailed experimental data (e.g., NMR, X-ray crystallography) remain unavailable in the provided evidence.

Properties

Molecular Formula |

C20H18Na4O11P2 |

|---|---|

Molecular Weight |

588.3 g/mol |

InChI |

InChI=1S/C20H16O10P2.4Na.H2O/c21-19-17-3-1-2-4-18(17)20(28-19,13-5-9-15(10-6-13)29-31(22,23)24)14-7-11-16(12-8-14)30-32(25,26)27;;;;;/h1-12H,(H2,22,23,24)(H2,25,26,27);;;;;1H2 |

InChI Key |

QEMJQYKQWBZASG-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)OC2(C3=CC=C(C=C3)OP(=O)(O)O)C4=CC=C(C=C4)OP(=O)(O)O.O.[Na].[Na].[Na].[Na] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Phenolphthalein diphosphate tetrasodium salt is synthesized through the phosphorylation of phenolphthalein. The reaction involves the use of phosphorus oxychloride (POCl3) as the phosphorylating agent in the presence of a base such as pyridine . The reaction is typically carried out under anhydrous conditions to prevent hydrolysis of the phosphorylating agent.

Industrial Production Methods

Industrial production of phenolphthalein diphosphate tetrasodium salt follows a similar synthetic route but on a larger scale. The process involves the careful control of reaction conditions, including temperature and pH, to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Phenolphthalein diphosphate tetrasodium salt undergoes various chemical reactions, including:

Hydrolysis: In the presence of water, the compound can hydrolyze to form phenolphthalein and phosphoric acid derivatives.

Oxidation and Reduction: The compound can participate in redox reactions, although these are less common.

Substitution: The phosphate groups can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Hydrolysis: Water or aqueous solutions under acidic or basic conditions.

Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride.

Substitution: Various nucleophiles can be used for substitution reactions.

Major Products Formed

Hydrolysis: Phenolphthalein and phosphoric acid derivatives.

Oxidation and Reduction: Oxidized or reduced forms of phenolphthalein diphosphate.

Substitution: Substituted phenolphthalein derivatives.

Scientific Research Applications

Phenolphthalein diphosphate tetrasodium salt has a wide range of applications in scientific research:

Chemistry: Used as a reagent in various chemical assays and reactions.

Biology: Employed in the detection of phosphatase activity in biological samples.

Medicine: Utilized in diagnostic assays to detect specific enzymes and biomarkers.

Industry: Applied in the manufacturing of diagnostic kits and biochemical reagents.

Mechanism of Action

Phenolphthalein diphosphate tetrasodium salt exerts its effects primarily through its interaction with phosphatases. The compound serves as a substrate for these enzymes, which catalyze the hydrolysis of the phosphate groups. This reaction results in the release of phenolphthalein, which can be detected due to its color change under specific pH conditions . The molecular targets include various phosphatases, and the pathways involved are related to phosphate metabolism .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between CID 156595564 and its closest analogs, based on PubChem entries and related research:

Key Findings:

Unlike betulin, a pentacyclic triterpene, this compound lacks the rigid hydrocarbon backbone characteristic of plant-derived triterpenoids .

Betulin’s hydroxyl groups enable hydrogen bonding with enzymes like HIV-1 protease, a feature absent in this compound’s current structural model .

Synthetic Accessibility :

- The absence of methyl groups in this compound compared to oscillatoxins E/F could simplify synthetic pathways, though stability under physiological conditions remains untested .

Q & A

How can researchers formulate a focused and testable research question for studying CID 156595564?

To develop a rigorous research question, adhere to the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) and frameworks like PICO (Population, Intervention, Comparison, Outcome). Begin by identifying gaps in existing literature, then narrow the scope to ensure specificity (e.g., "How does this compound inhibit Enzyme X in in vitro models?"). Avoid vague terms and ensure the question is measurable through experimental or computational methods .

Q. What experimental design considerations are critical when investigating the chemical properties of this compound?

Key considerations include:

- Controls : Include positive/negative controls to validate assay specificity.

- Replicates : Use triplicate measurements to assess reproducibility.

- Variables : Standardize temperature, pH, and solvent conditions to minimize confounding factors.

- Statistical power : Calculate sample sizes to ensure detectability of effects (e.g., using power analysis). Reference established protocols for synthesis or characterization .

Q. How should researchers conduct a systematic literature review on this compound?

Follow these steps:

- Search databases : Use PubMed, SciFinder, and Web of Science with keywords like "this compound" AND "mechanism" OR "synthesis."

- Screen sources : Prioritize peer-reviewed journals and exclude non-academic platforms (e.g., BenchChem).

- Synthesize findings : Tabulate conflicting results (e.g., IC₅₀ values) and note methodological differences (e.g., assay types). Use tools like PRISMA for transparency .

Advanced Research Questions

Q. What advanced statistical methods are appropriate for analyzing dose-response relationships in this compound studies?

Employ nonlinear regression models (e.g., Hill equation) to estimate EC₅₀/IC₅₀ values. Validate models using goodness-of-fit tests (e.g., R², AIC). For multi-factorial experiments, use ANOVA with post-hoc corrections (e.g., Tukey’s test) to compare group means. Address heteroscedasticity via data transformation or robust regression .

Q. How can researchers address contradictory findings in existing literature regarding this compound's biological activity?

Conduct a meta-analysis to quantify variability across studies. Compare experimental conditions (e.g., cell lines, assay durations) and analytical techniques (e.g., Western blot vs. ELISA). Replicate key studies under standardized conditions to isolate confounding variables. Use sensitivity analysis to assess the impact of outlier datasets .

Q. What validation criteria should be applied to computational models predicting this compound's pharmacokinetic properties?

Validate models using:

- External datasets : Compare predicted vs. experimental ADME (Absorption, Distribution, Metabolism, Excretion) parameters.

- Statistical metrics : Calculate root-mean-square error (RMSE) and concordance correlation coefficient (CCC).

- Cross-validation : Apply k-fold validation to ensure generalizability. Document force field parameters and software versions for reproducibility .

Q. How to optimize chromatographic separation parameters for this compound in complex matrices?

Optimize via Design of Experiments (DOE) :

- Factors : Test mobile phase composition (e.g., acetonitrile:water ratios), column temperature, and flow rate.

- Responses : Measure retention time, peak symmetry, and resolution.

- Analysis : Use response surface methodology (RSM) to identify optimal conditions. Validate with spiked recovery experiments in biological fluids .

Q. What strategies mitigate batch-to-batch variability in this compound synthesis for reproducible research?

- Standardize protocols : Document reaction time, catalyst purity, and purification steps (e.g., HPLC gradients).

- Characterize batches : Use NMR, HPLC-MS, and elemental analysis to confirm identity and purity (>95%).

- Supplier audits : Source reagents from vendors with certified analytical reports .

Q. How can interdisciplinary approaches enhance mechanistic studies of this compound?

Combine molecular dynamics simulations (to predict binding modes) with surface plasmon resonance (to measure binding kinetics). Integrate transcriptomics data to identify downstream pathways affected by this compound. Use X-ray crystallography to validate target engagement .

Q. What ethical guidelines must be prioritized when conducting in vivo studies with this compound?

- Approvals : Obtain IACUC or ethics committee approval for animal studies.

- Welfare : Adhere to the 3Rs (Replacement, Reduction, Refinement).

- Data integrity : Pre-register study protocols (e.g., on OSF) to prevent outcome bias. Disclose conflicts of interest in publications .

Methodological Notes

- Referencing : Cite primary literature and avoid non-peer-reviewed sources. Use tools like Zotero for consistent formatting .

- Data Sharing : Deposit raw data in repositories like Zenodo or ChemRxiv, adhering to FAIR principles (Findable, Accessible, Interoperable, Reusable) .

- Conflict Resolution : For contradictory results, engage in collaborative reanalysis with original authors or use open peer-review platforms .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.